

# Application Notes and Protocols for IPN60090 Dihydrochloride in 3D Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

IPN60090, also known as IACS-6274, is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the proliferation of cancer cells that are dependent on glutamine for their metabolic needs.[1][2][3] By targeting GLS-1, IPN60090 disrupts the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle and the production of building blocks necessary for rapidly dividing cells.[1][4][5] Preclinical studies have demonstrated its antitumor activity, and it is currently undergoing phase 1 clinical trials for the treatment of advanced solid tumors.[1][6] Furthermore, IPN60090 has been shown to enhance antitumor immune responses, suggesting its potential in combination therapies.[7]

Three-dimensional (3D) organoid cultures have emerged as a powerful preclinical model system.[8][9] Derived from patient tissues, these self-organizing structures recapitulate the complex architecture and functionality of their parent organs, offering a more physiologically relevant environment for drug screening compared to traditional 2D cell cultures.[10] This document provides a detailed protocol for the application of **IPN60090 dihydrochloride** in 3D organoid cultures to assess its efficacy and mechanism of action in a patient-relevant cancer model.

## **Signaling Pathway of GLS-1 Inhibition**





Click to download full resolution via product page

Caption: Mechanism of action of IPN60090 in cancer cells.



## **Experimental Protocols**

This section outlines the key experimental procedures for evaluating the effect of IPN60090 in 3D organoid cultures.

## I. General 3D Organoid Culture

This protocol describes the general steps for establishing and maintaining 3D organoid cultures from cryopreserved patient-derived organoids (PDOs).

#### Materials:

- Cryopreserved patient-derived organoids (PDOs)
- Basal culture medium (e.g., Advanced DMEM/F12)
- Complete organoid growth medium (tissue-specific formulation)
- Extracellular Matrix (ECM) (e.g., Matrigel® or Geltrex™)
- Phosphate-buffered saline (PBS), sterile
- Organoid dissociation reagent (e.g., TrypLE™, Dispase)
- ROCK inhibitor (e.g., Y-27632)
- Cell culture plates (24- or 96-well, tissue culture treated)
- Sterile microcentrifuge tubes and pipette tips

#### Procedure:

- Thawing Cryopreserved Organoids:
  - 1. Pre-warm complete organoid growth medium to 37°C.
  - 2. Rapidly thaw a cryovial of organoids in a 37°C water bath until a small ice crystal remains.



- 3. Transfer the contents of the vial to a 15 mL conical tube containing 10 mL of basal culture medium.
- 4. Centrifuge at 300 x g for 5 minutes at 4°C.
- Carefully aspirate the supernatant, leaving the organoid pellet.
- Embedding Organoids in ECM:
  - 1. Resuspend the organoid pellet in the appropriate volume of liquid ECM on ice.
  - 2. Dispense 20-50  $\mu$ L droplets of the organoid-ECM suspension into the center of the wells of a pre-warmed 24- or 96-well plate.
  - 3. Invert the plate and incubate at 37°C for 15-30 minutes to allow the ECM to solidify into a dome.
  - 4. Carefully add pre-warmed complete organoid growth medium to each well. For the initial 24-48 hours, supplement the medium with a ROCK inhibitor (e.g., 10  $\mu$ M Y-27632) to improve cell survival.
- Organoid Maintenance and Passaging:
  - 1. Replace the culture medium every 2-3 days.
  - 2. Monitor organoid growth using a microscope.
  - 3. Passage organoids every 7-14 days, or when they become large and the lumen darkens.
  - 4. To passage, remove the medium and disrupt the ECM domes using a pipette.
  - 5. Transfer the organoid-ECM mixture to a tube and incubate with an organoid dissociation reagent at 37°C to break the organoids into smaller fragments.
  - 6. Wash the fragments with basal medium and re-plate as described in step 2.

## **II. IPN60090 Treatment and Viability Assay**



This protocol details the procedure for treating organoids with IPN60090 and assessing cell viability.

#### Materials:

- Established 3D organoid cultures
- IPN60090 dihydrochloride stock solution (dissolved in a suitable solvent, e.g., DMSO)
- · Complete organoid growth medium
- 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
- Multi-well plate reader

#### Procedure:

- · Organoid Plating for Drug Screening:
  - Plate organoid fragments in ECM domes in a 96-well plate as described in the general protocol.
  - 2. Culture for 3-4 days to allow for organoid formation and growth.
- IPN60090 Treatment:
  - 1. Prepare a serial dilution of IPN60090 in complete organoid growth medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
  - 2. Carefully remove the existing medium from the organoid cultures.
  - 3. Add the medium containing the different concentrations of IPN60090 or the vehicle control to the respective wells.
  - 4. Incubate the plate for the desired treatment duration (e.g., 72 to 144 hours).[11]
- Cell Viability Assessment:



- After the treatment period, perform a 3D cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent directly to the wells, incubating, and measuring luminescence.
- 2. Record the luminescence readings using a multi-well plate reader.
- 3. Normalize the data to the vehicle control to determine the percentage of cell viability.
- 4. Calculate the IC50 value using a non-linear regression curve fit.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for IPN60090 screening in 3D organoids.



## **Data Presentation**

The following table provides a template for summarizing quantitative data from IPN60090 treatment in various patient-derived organoid models.

| Organoid Model | Primary Tumor<br>Type         | Key Genetic<br>Alterations | IPN60090 IC50 (μM) |
|----------------|-------------------------------|----------------------------|--------------------|
| PDO-001        | Ovarian Cancer                | ASNS loss                  | Value              |
| PDO-002        | Melanoma                      | PD-1/L1 resistant          | Value              |
| PDO-003        | Leiomyosarcoma                | NF1 mutant                 | Value              |
| PDO-004        | Non-Small Cell Lung<br>Cancer | KEAP1 mutant               | Value              |
| PDO-005        | Colorectal Cancer             | Wild-type                  | Value              |

Note: The IC50 values are placeholders and should be determined experimentally. The selection of organoid models with specific genetic alterations is based on preclinical data suggesting potential sensitivity to GLS1 inhibition.[6]

## Conclusion

The protocols outlined in these application notes provide a comprehensive framework for utilizing **IPN60090** dihydrochloride in 3D organoid cultures. This approach allows for the evaluation of a promising anti-cancer agent in a physiologically relevant setting, potentially accelerating the translation of preclinical findings to clinical applications. The adaptability of the organoid platform enables the investigation of IPN60090's efficacy across a diverse range of tumor types and genetic backgrounds, facilitating the identification of patient populations most likely to benefit from this targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Alone and together: current approaches to targeting glutaminase enzymes as part of anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. events.bitesizebio.com [events.bitesizebio.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Organoids, 3D Organoid Research | Molecular Devices [moleculardevices.com]
- 11. Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for IPN60090 Dihydrochloride in 3D Organoid Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577455#protocol-for-ipn60090-dihydrochloride-in-3d-organoid-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com